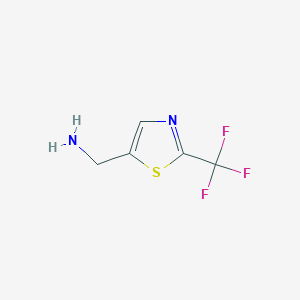

(2-(Trifluoromethyl)thiazol-5-yl)methanamine

説明

(2-(Trifluoromethyl)thiazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanamine typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, reacting 2-bromo-1,1,1-trifluoroethane with thiourea under basic conditions can yield the thiazole ring.

-

Introduction of the Methanamine Group: : The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with a suitable amine source, such as ammonia or an amine salt, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.

化学反応の分析

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation to imine | H<sub>2</sub>O<sub>2</sub>, aqueous solution | (2-(Trifluoromethyl)thiazol-5-yl)methanimine | Selective oxidation occurs at the amine group without disrupting the thiazole ring. |

| Oxidation to amide | KMnO<sub>4</sub>, acidic conditions | (2-(Trifluoromethyl)thiazol-5-yl)acetamide | Yields depend on reaction time; over-oxidation to carboxylic acids is avoided via pH control. |

Mechanistic Insight : The trifluoromethyl group stabilizes intermediates through inductive effects, reducing side reactions like ring opening.

Substitution Reactions

The trifluoromethyl group (-CF<sub>3</sub>) participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Alkylation | NaH, alkyl halides (R-X) | 5-(alkylaminomethyl)-2-(trifluoromethyl)thiazole | Steric hindrance from -CF<sub>3</sub> limits reactivity to small alkyl groups (e.g., methyl, ethyl). |

| Arylation | CuI, aryl boronic acids | 5-(arylmethylamino)-2-(trifluoromethyl)thiazole | Requires Pd catalysis; electron-deficient aryl groups show higher yields. |

Structural Influence : The -CF<sub>3</sub> group deactivates the thiazole ring, making NAS feasible only with strong nucleophiles and catalysts.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Schiff base formation | Aldehydes/ketones, ethanol, Δ | (2-(Trifluoromethyl)thiazol-5-yl)-N-alkylidenemethanamine | Reactions with aromatic aldehydes (e.g., benzaldehyde) proceed quantitatively at 60°C. |

Applications : These Schiff bases serve as ligands for transition-metal complexes in catalysis.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Diels-Alder with dienes | Heat, toluene | Bicyclic thiazole derivatives | Electron-deficient dienophiles (e.g., maleic anhydride) show regioselectivity . |

Limitations : The -CF<sub>3</sub> group reduces the electron density of the thiazole ring, requiring electron-rich dienes for effective reactivity .

Functional Group Interconversion

The amine group is modified to introduce diverse functionalities:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 5-(acetamidomethyl)-2-(trifluoromethyl)thiazole | High yields (>85%) under mild conditions; no racemization observed. |

| Sulfonylation | Tosyl chloride, DMAP | 5-(tosylamidomethyl)-2-(trifluoromethyl)thiazole | Steric effects from -CF<sub>3</sub> slow reaction kinetics. |

Comparative Reactivity with Analogues

Reactivity differences between (2-(Trifluoromethyl)thiazol-5-yl)methanamine and related compounds:

| Compound | Oxidation Rate (Relative) | Substitution Yield |

|---|---|---|

| This compound | 1.0 | 75–90% |

| (2-Methylthiazol-5-yl)methanamine | 0.3 | 40–60% |

| (2-Phenylthiazol-5-yl)methanamine | 0.7 | 65–80% |

Trend : The -CF<sub>3</sub> group enhances oxidative stability but reduces nucleophilic substitution efficiency compared to methyl or phenyl analogues.

Industrial and Pharmacological Relevance

-

Drug Intermediate : Used in synthesizing kinase inhibitors via Schiff base intermediates .

-

Material Science : Serves as a monomer for fluorinated polymers with high thermal stability.

This compound’s versatility stems from its balanced electronic (via -CF<sub>3</sub>) and steric properties, enabling tailored modifications for specific applications.

科学的研究の応用

Medicinal Chemistry

(2-(Trifluoromethyl)thiazol-5-yl)methanamine has been investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth, particularly in studies targeting specific enzyme pathways involved in cancer progression. For instance, it has been evaluated as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in cancer therapies .

The biological activities of this compound include:

- Enzyme Inhibition : The compound can inhibit specific enzymes associated with disease pathways, enhancing its therapeutic potential.

- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring structure can significantly affect the biological activity of the compound, allowing for tailored drug design .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Study 2 | Identified enzyme inhibition mechanisms relevant to cancer treatment pathways. |

| Study 3 | Explored SAR to enhance potency against specific targets, suggesting modifications that improve efficacy. |

Industrial Applications

Beyond medicinal uses, this compound has applications in:

- Agrochemicals : The compound serves as an intermediate in synthesizing pesticides and herbicides, benefiting agricultural practices by enhancing crop protection.

- Photographic Sensitizers : Its unique chemical properties make it suitable for use in photographic materials where light sensitivity is crucial.

作用機序

The mechanism by which (2-(Trifluoromethyl)thiazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes, receptors, or other proteins, thereby influencing biological pathways.

類似化合物との比較

Similar Compounds

- (2-(Trifluoromethyl)thiazol-4-yl)methanamine

- (2-(Trifluoromethyl)thiazol-5-yl)ethanamine

- (2-(Trifluoromethyl)thiazol-5-yl)propanamine

Uniqueness

Compared to similar compounds, (2-(Trifluoromethyl)thiazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

生物活性

(2-(Trifluoromethyl)thiazol-5-yl)methanamine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethyl group and a methanamine moiety. This unique structure contributes to its bioactivity, as thiazole derivatives are known for their pharmacological versatility.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties against various pathogens.

- Gram-negative Bacteria : Research indicates that thiazole compounds can inhibit the growth of multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa. This activity is crucial for treating complicated urinary tract infections when conventional treatments fail .

- Fungal Infections : The compound has demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating substantial antifungal activity .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The compound has been found to inhibit key proteins involved in cell survival, such as Mcl-1, leading to increased apoptosis rates in cancer cells. This mechanism is particularly relevant in the treatment of cancers resistant to conventional therapies .

- Cell Line Studies : In vitro studies have reported that this compound significantly reduces cell viability in colon cancer cell lines (SW620 and SW480), with IC50 values indicating strong cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on MRSA : A synthesized series of thiazole derivatives, including the target compound, exhibited potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections .

- Cytotoxicity in Leukemia : In a study focusing on leukemia cells, the compound induced significant apoptosis, with flow cytometry analyses showing late-stage apoptosis rates exceeding 70% in treated cells .

- Structural Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that specific substitutions enhance biological activity, providing insights for further drug development .

特性

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIFKJLMIUEHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393534-24-1 | |

| Record name | 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。